1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the family of triazole carboxamides. This compound has shown potential in various scientific research applications due to its unique properties and structure.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to exert its antimicrobial and antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile, making it a safe compound to use in scientific research. It has also been found to exhibit good solubility in various solvents, making it easy to work with in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potent antimicrobial and antifungal activity. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. One potential direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential in other scientific research applications, such as in the field of agriculture as a potential fungicide. Additionally, further studies can be conducted to improve its solubility in water and other solvents, making it more versatile in laboratory experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential in various scientific research applications. Its potent antimicrobial and antifungal activity, low toxicity profile, and good solubility make it a valuable compound to work with in the laboratory. Further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-methylbenzoyl chloride and 3-(trifluoromethyl)aniline in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been widely used in scientific research due to its potential in various applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial and antifungal activity, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C17H13F3N4O |
---|---|
Molekulargewicht |
346.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O/c1-11-5-7-14(8-6-11)24-10-21-15(23-24)16(25)22-13-4-2-3-12(9-13)17(18,19)20/h2-10H,1H3,(H,22,25) |
InChI-Schlüssel |
OCKLMYNEDFHPOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.